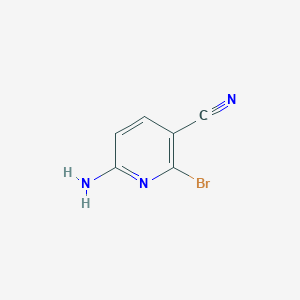

6-Amino-2-bromonicotinonitrile

Description

6-Amino-2-bromonicotinonitrile is an organic compound with the molecular formula C6H4BrN3 It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 6th position and a bromine atom at the 2nd position on the pyridine ring

Propriétés

IUPAC Name |

6-amino-2-bromopyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-6-4(3-8)1-2-5(9)10-6/h1-2H,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXYUBLILWKLDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C#N)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-bromonicotinonitrile typically involves the bromination of 2-aminonicotinonitrile. The process can be summarized as follows:

Starting Material: 2-Aminonicotinonitrile.

Bromination: The aromatic ring of 2-aminonicotinonitrile is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, often under reflux conditions, to ensure complete bromination and to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 6-Amino-2-bromonicotinonitrile may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions

6-Amino-2-bromonicotinonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Oxidation and Reduction: The amino group can undergo oxidation or reduction reactions, leading to the formation of different functional groups.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium phosphate (K3PO4) are commonly used.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Formation of substituted nicotinonitrile derivatives.

Coupling Reactions: Formation of biaryl compounds.

Oxidation and Reduction: Formation of nitro or hydroxyl derivatives.

Applications De Recherche Scientifique

6-Amino-2-bromonicotinonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 6-Amino-2-bromonicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit enzyme activity or bind to receptor sites, thereby altering cellular functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-5-bromonicotinonitrile: Similar structure with the bromine atom at the 5th position.

6-Amino-2-chloronicotinonitrile: Chlorine atom instead of bromine at the 2nd position.

6-Amino-2-iodonicotinonitrile: Iodine atom instead of bromine at the 2nd position.

Uniqueness

6-Amino-2-bromonicotinonitrile is unique due to the specific positioning of the amino and bromine groups, which imparts distinct reactivity and properties. This uniqueness makes it a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Activité Biologique

6-Amino-2-bromonicotinonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

6-Amino-2-bromonicotinonitrile has the molecular formula C6H4BrN3 and a molecular weight of approximately 213.04 g/mol. The compound features a bromine atom at the 2-position of the nicotinonitrile ring, along with an amino group at the 6-position. This unique structural arrangement contributes to its reactivity and biological activity.

Biological Activities

Research indicates that 6-Amino-2-bromonicotinonitrile exhibits several biological activities, including:

- Antibacterial Properties : The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents.

- Antioxidant Activity : It demonstrates potential in combating oxidative stress-related diseases due to its ability to scavenge free radicals.

- Inhibition of Biofilm Formation : The compound can inhibit biofilm formation, which is crucial in treating infections caused by biofilm-producing bacteria.

The biological activity of 6-Amino-2-bromonicotinonitrile is primarily attributed to its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis or disrupt cellular signaling pathways related to oxidative stress.

Case Studies and Research Findings

- Antibacterial Activity : A study evaluated the antibacterial efficacy of 6-Amino-2-bromonicotinonitrile against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) in the low micromolar range, suggesting potent antibacterial properties .

- Antioxidant Studies : In vitro assays demonstrated that 6-Amino-2-bromonicotinonitrile significantly reduced oxidative stress markers in human cell lines. This activity was comparable to established antioxidants, indicating its potential for therapeutic use in oxidative stress-related conditions .

- Biofilm Inhibition : Research focusing on biofilm-producing bacteria revealed that the compound effectively reduced biofilm biomass by over 50% at sub-MIC concentrations. This suggests its utility in treating chronic infections where biofilms are prevalent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6-Amino-2-bromonicotinonitrile, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-2-bromonicotinonitrile | Contains one amino group | Less potent antibacterial activity |

| Nicotinonitrile | Lacks amino substitution | Serves as a precursor for derivatives |

| 2-Amino-5-bromonicotinonitrile | Contains one amino group at a different position | Different reactivity profile |

The dual amino substitutions and specific bromination pattern of 6-Amino-2-bromonicotinonitrile enhance its reactivity and biological activity compared to related compounds .

Safety and Handling Considerations

Given its chemical nature, safety precautions are necessary when handling 6-Amino-2-bromonicotinonitrile. It is advisable to assume similar safety profiles as other nicotinonitriles, which may include potential irritancy or toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.